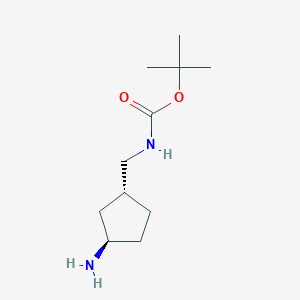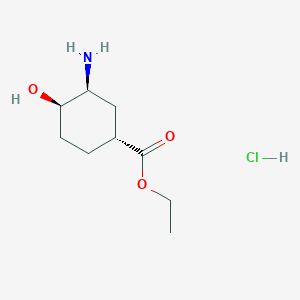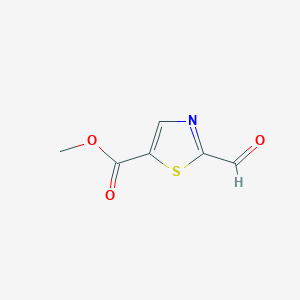![molecular formula C10H20N2O B1403533 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL CAS No. 1403767-01-0](/img/structure/B1403533.png)
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Vue d'ensemble
Description
2,5-Diazabicyclo[2.2.2]octane is a colorless solid and a highly nucleophilic tertiary amine base . It’s used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .Molecular Structure Analysis
The molecular formula of 2,5-Diazabicyclo[2.2.2]octane is C6H12N2 . It has a molar mass of 112.173 Da .Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Physical And Chemical Properties Analysis
2,5-Diazabicyclo[2.2.2]octane has a density of 1.0±0.1 g/cm3, a boiling point of 196.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a refractive index of 1.476 .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
- Diazabicyclo[2.2.2]octane (DABCO), a related compound, is used as a catalyst in various organic synthesis reactions. Its use offers advantages like simple operation, eco-friendliness, and high yields with selectivity (Baghernejad Bita, 2010).
- DABCO is notably used in the efficient synthesis of pyrano[2,3-d]pyrimidinone derivatives, highlighting its significance in green chemistry practices (Shadi Nazari et al., 2022).
Synthesis and Structural Studies
- Studies have explored the synthesis of diazabicyclo[2.2.2]octane derivatives and their structural characteristics. This includes work on crystal structures and molecular recognition aspects (K. Lyssenko et al., 2002).
- Another study focused on the synthesis and reactions of 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane, demonstrating the compound's reactivity and potential for further chemical modifications (G. V. Shishkin & V. I. Vysochin, 1980).
Applications in Molecular Ferroelectrics
- Research on homochiral DABCO-derivatives has led to the development of high-transition temperature enantiomeric ferroelectrics. These findings have significant implications for the construction of homochiral ferroelectric materials (Da‐Wei Fu et al., 2020).
Potential in Antiproliferative Agents
- Derivatives of diazabicyclo[2.2.2]octane have been synthesized and evaluated for their antiproliferative properties against tumor cell lines. This indicates potential applications in developing new therapeutic agents (Rosanna Filosa et al., 2007).
Development of New Ionic Liquids
- The creation of new ionic liquids based on diazabicyclo[2.2.2]octane derivatives has been explored. These ionic liquids have applications in the synthesis of biologically active compounds, showcasing versatility in chemical synthesis (F. Shirini et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYZFCNFPAWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208559 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL | |
CAS RN |
1403767-01-0 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)


![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)

![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)



![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)

